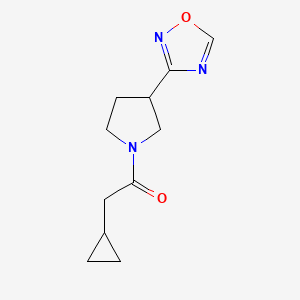

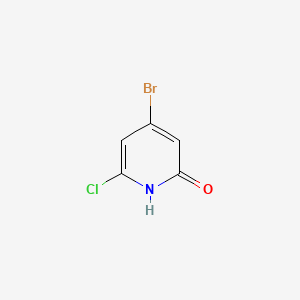

![molecular formula C12H22N6O2 B2873250 [1-(5-Amino-1H-[1,2,4]triazol-3-YL)-piperidin-4-YL]-carbamic acid tert-BU+ CAS No. 1710674-46-6](/img/structure/B2873250.png)

[1-(5-Amino-1H-[1,2,4]triazol-3-YL)-piperidin-4-YL]-carbamic acid tert-BU+

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[1-(5-Amino-1H-[1,2,4]triazol-3-YL)-piperidin-4-YL]-carbamic acid tert-BU+ is a useful research compound. Its molecular formula is C12H22N6O2 and its molecular weight is 282.348. The purity is usually 95%.

BenchChem offers high-quality [1-(5-Amino-1H-[1,2,4]triazol-3-YL)-piperidin-4-YL]-carbamic acid tert-BU+ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(5-Amino-1H-[1,2,4]triazol-3-YL)-piperidin-4-YL]-carbamic acid tert-BU+ including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

Triazole-based compounds, including those similar in structure to the query chemical, are significant in the development of peptidomimetics and biologically active compounds. A study by Ferrini et al. (2015) highlights a ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylates, crucial for creating triazole-containing dipeptides and triazoles active as HSP90 inhibitors, demonstrating their potential in medicinal chemistry and drug design (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Piperidine-condensed Tricyclic Carbapenems

The stereocontrolled synthesis of tricyclic carbapenem derivatives, where a piperidine ring is condensed with the carbapenem skeleton, showcases the role of such structures in antibacterial activities. Mori, Somada, and Oida (2000) achieved this synthesis, revealing potent in vitro activities against both gram-positive and gram-negative bacteria, indicating their importance in developing new antimicrobial agents (Mori, Somada, & Oida, 2000).

Antimicrobial Activities of 1,2,4-Triazole Derivatives

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives demonstrating good to moderate antimicrobial activities against tested microorganisms. This research underscores the potential of triazole derivatives in creating new antimicrobial compounds, showcasing the relevance of such chemical structures in addressing antibiotic resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis of Enantiopure Piperidine Derivatives

Marin et al. (2004) explored the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common piperidine precursor, illustrating the compound's versatility in synthesizing biologically active molecules and potential pharmaceutical applications (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been used in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria .

Mode of Action

Related compounds have been found to interact with bacterial cell wall synthesis, leading to the death of the bacteria .

Biochemical Pathways

The compound is likely involved in the biochemical pathways related to bacterial cell wall synthesis. By inhibiting the synthesis of the bacterial cell wall, the compound can effectively kill the bacteria .

Pharmacokinetics

It’s known that similar compounds, such as ceftolozane, are administered intravenously , suggesting that they have good bioavailability.

Result of Action

The result of the compound’s action is likely the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the compound can cause the bacteria to die .

Propiedades

IUPAC Name |

tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6O2/c1-12(2,3)20-11(19)14-8-4-6-18(7-5-8)10-15-9(13)16-17-10/h8H,4-7H2,1-3H3,(H,14,19)(H3,13,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKSQDBSAWMZFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NNC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

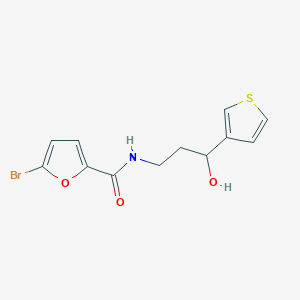

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2873167.png)

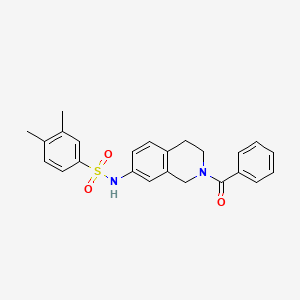

![2-[4-oxo-3-(thiophen-2-ylmethyl)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2873168.png)

![4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine](/img/structure/B2873171.png)

![N-(1-cyano-3-methylcyclohexyl)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2873173.png)

![6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2873179.png)

![2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol](/img/structure/B2873189.png)

![6-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2873190.png)